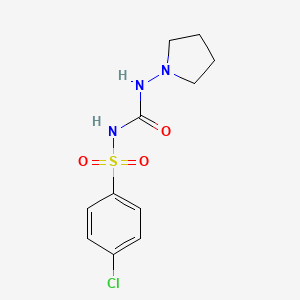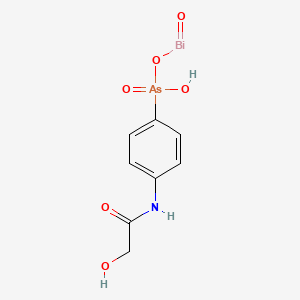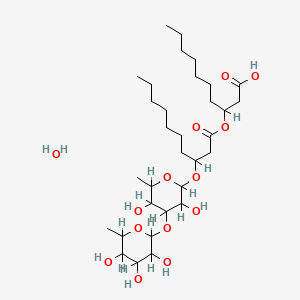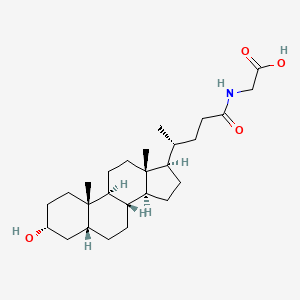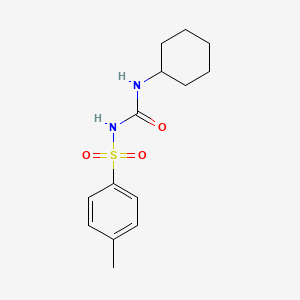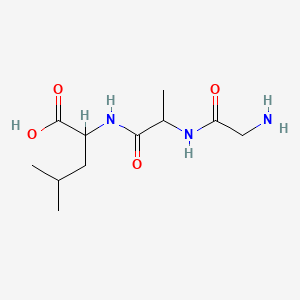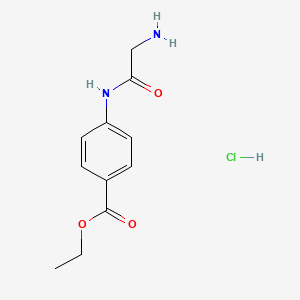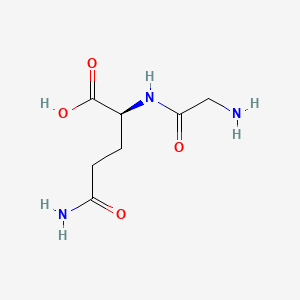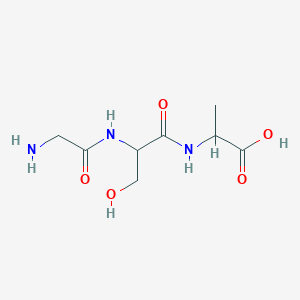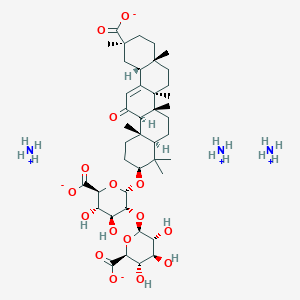
Factrel
Übersicht
Beschreibung
Factrel is a synthetic form of gonadotropin-releasing hormone (GnRH) used in veterinary medicine . It is primarily used to synchronize estrous cycles for fixed-time artificial insemination (FTAI) in lactating dairy cows . It is also indicated for the treatment of ovarian follicular cysts in cattle .
Synthesis Analysis
This compound is a synthetic product and its active ingredient is gonadorelin . It is prepared using solid phase peptide synthesis . The product is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .
Molecular Structure Analysis
The molecular weight of gonadorelin, the active ingredient in this compound, is 1182 with a molecular formula of C55H75N17O13 . The corresponding values for gonadorelin hydrochloride are 1219 (1 HCl) expressed as C55H75N17O13 HCl, or 1255 (2 HCl) expressed as C55H75N17O13 2HCl .
Physical And Chemical Properties Analysis
This compound is a liquid preparation . It is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .
Wissenschaftliche Forschungsanwendungen
Factrel in Factor Analysis Studies
- This compound and Kaiser-Hunka-Bianchini Method : Fleming (1992) discusses this compound, a program that relates factors from two studies with the same variables using the Kaiser, Hunka, and Bianchini method. This program is useful in meta-analytic studies where only factor loadings are available from the literature, which might be relevant to understanding how this compound can be analyzed in different research contexts (Fleming, 1992).
General Scientific Research Principles
- Publication Bias and False Facts : Nissen et al. (2016) highlight the challenges in scientific research, including the replication crisis and publication bias, which affect the validity of scientific facts. This paper might offer insights into the challenges of researching and validating the applications of this compound (Nissen et al., 2016).
- Scientific Fact as a Social and Hermeneutic Structure : Rusta (2015) explores the nature of scientific research and the concept of scientific facts from traditional and postmodern perspectives. This paper provides a framework for understanding how scientific facts, possibly including those related to this compound, are perceived and constructed in research (Rusta, 2015).
Empirical Research and Methodology
- Simplification in Scientific Work : Star (1983) presents an analysis of simplification processes in scientific work, focusing on how complex sets of problems in research are simplified. This might offer insights into how research on this compound is conducted and simplified for practical understanding (Star, 1983).
Research on Gonadorelin Products Including this compound
- Comparison of Gonadorelin Products in Dairy Cows : A study by Souza et al. (2009) compared various gonadorelin products, including this compound, in lactating dairy cows. This study could provide specific insights into the applications of this compound in veterinary science (Souza et al., 2009)
Wirkmechanismus
Target of Action
Gonadorelin hydrochloride, also known as Factrel, is a synthetic form of gonadotropin-releasing hormone (GnRH) that primarily targets the anterior pituitary gland . The primary role of this gland is to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for reproductive function .
Mode of Action
Gonadorelin acts as an agonist of the GnRH receptor . It stimulates the synthesis and release of LH and FSH from the anterior pituitary gland . The production and release of FSH are also increased by gonadorelin, albeit to a lesser degree .
Biochemical Pathways
The action of gonadorelin is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . This pulsatility of GnRH secretion is necessary to ensure correct reproductive function. Thus, a single hormone, GnRH, controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .
Pharmacokinetics
Gonadorelin has a distribution half-life of 2 to 10 minutes and a very short terminal half-life of 10 to 40 minutes . It is metabolized by hydrolysis into smaller peptide components . These pharmacokinetic properties impact the bioavailability of gonadorelin, necessitating the use of infusion pumps for its clinical use .
Result of Action
The primary result of gonadorelin’s action is the release of FSH and LH from the anterior pituitary gland . FSH and LH control development in children and fertility in adults . In females, these hormones regulate follicular growth, ovulation, and corpus luteum maintenance. In males, they control spermatogenesis .
Safety and Hazards
Factrel is for use in cattle only . Women of childbearing age and persons with respiratory problems should exercise extreme caution when handling this compound . In cows, the intramuscular administration of up to 12.5 times the maximum recommended dosage (2,500 mcg/day) of this compound Injection for 3 days did not affect any physiological or clinical parameter .
Zukünftige Richtungen
Recent research has explored the impact of a higher dose of Factrel — from 2 mL to 4 mL — given at the third GnRH injection of Double-Ovsynch synchronization programs . The study found that there was a significant boost of first-service conception risk in cows that had given birth more than once when given 4 mL of this compound on Day 17 versus 2 mL . These findings suggest that adjusting the dosage of this compound could optimize conception rates and improve breeding efficiency .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027389 | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51952-41-1, 51952-40-0 | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gonadorelin hydrochloride exert its effects on the reproductive system?
A1: Gonadorelin hydrochloride mimics the action of naturally occurring GnRH, binding to and activating GnRH receptors in the anterior pituitary gland [, , , ]. This binding triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial hormones for regulating the estrous cycle and ovulation in females, and testosterone production in males [, , ].
Q2: Can the progesterone levels at the time of gonadorelin hydrochloride administration influence its efficacy?
A2: Yes, research indicates that progesterone concentrations at the time of the first gonadorelin hydrochloride treatment can impact LH response and overall ovulatory response []. Specifically, lower progesterone levels at the initiation of a breeding program have been associated with a greater ovulatory response [].
Q3: What is the molecular formula and weight of gonadorelin hydrochloride?
A3: While the provided abstracts do not specify the molecular formula and weight of gonadorelin hydrochloride, this information can be readily found in publicly available chemical databases and resources.
Q4: Are there specific concerns regarding the compatibility and stability of gonadorelin hydrochloride formulations?
A6: One study highlighted the importance of using high-purity gonadorelin acetate (Lutrepulse) due to reported adverse reactions associated with impurities and degradation products in other GnRH formulations []. This emphasizes the need for careful consideration of stability and purity during the manufacturing and storage of gonadorelin products.
Q5: Does gonadorelin hydrochloride exhibit any catalytic properties?
A5: Gonadorelin hydrochloride acts as a hormone analog and does not possess catalytic properties. Its primary function is to mimic GnRH, binding to its receptor and triggering downstream hormonal effects.
Q6: What is known about the structure-activity relationship (SAR) of gonadorelin hydrochloride and its analogs?
A9: While specific SAR details are not discussed in the provided abstracts, research comparing different GnRH analogs, such as gonadorelin diacetate tetrahydrate (Cystorelin) and gonadorelin hydrochloride (Factrel), suggests that even slight structural variations can impact their pharmacokinetic and pharmacodynamic profiles [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




